N-(4-methylcyclohexyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-methylcyclohexyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a thienyl group, and an isoxazolecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multiple steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is often carried out under mild conditions, using a base such as sodium hydroxide to generate the nitrile oxide in situ.
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Introduction of the Thienyl Group: : The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated isoxazole intermediate in the presence of a palladium catalyst and a base like potassium carbonate.
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Attachment of the Cyclohexyl Group: : The cyclohexyl group is typically introduced through an amide coupling reaction. This involves the reaction of a cyclohexylamine derivative with the carboxylic acid group of the isoxazole intermediate, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thienyl group, which can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can occur at the isoxazole ring, where the nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl group, where halogenated derivatives can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted cyclohexyl derivatives
Scientific Research Applications
N-(4-methylcyclohexyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
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Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
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Medicine: : Research is ongoing to explore the compound’s potential as a drug candidate, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
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Industry: : The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-5-(2-thienyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, the thienyl group may interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylcyclohexyl)-5-(2-furyl)-3-isoxazolecarboxamide: Similar structure but with a furan ring instead of a thienyl ring.
N-(4-methylcyclohexyl)-5-(2-pyridyl)-3-isoxazolecarboxamide: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
N-(4-methylcyclohexyl)-5-(2-thienyl)-3-isoxazolecarboxamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other heterocyclic rings like furan or pyridine. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-6-11(7-5-10)16-15(18)12-9-13(19-17-12)14-3-2-8-20-14/h2-3,8-11H,4-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONJDSBVYBWWIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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